N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline is a chemical compound known for its unique structure and properties It features a phenyldiazenyl group attached to an aniline ring, with two butyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline typically involves the diazotization of aniline derivatives followed by coupling with N,N-dibutylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutylaniline: Similar structure but lacks the phenyldiazenyl group.
N,N-Diphenyl-4-[(E)-phenyldiazenyl]aniline: Similar structure with phenyl groups instead of butyl groups.
N,N-Dibutyl-4-(phenylsulfonyl)aniline: Similar structure with a sulfonyl group instead of a diazenyl group.
Uniqueness
N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline is unique due to its specific combination of butyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Biological Activity
N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline, a compound characterized by its azo group, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields, including medicine and industry.
Chemical Structure and Properties
This compound is an azo compound with the molecular formula C20H27N3. Its structure features two butyl groups attached to the nitrogen of the aniline moiety and a phenyldiazenyl group, which contributes to its unique properties and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound can intercalate with DNA, leading to potential mutagenic effects.
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular processes, which could affect cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The azo group can participate in redox reactions, generating ROS that may contribute to cytotoxicity against certain cell types .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Pathogen Type | Activity Level | Reference |
---|---|---|
Gram-positive Bacteria | Moderate | |
Gram-negative Bacteria | High | |
Fungi | Moderate |
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways. Additionally, it may inhibit tumor growth through its effects on angiogenesis.
Case Studies
- Case Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology evaluated the efficacy of this compound against common foodborne pathogens. Results indicated a significant reduction in bacterial load when treated with the compound at concentrations above 50 µM.
- Case Study on Anticancer Effects : In a controlled laboratory setting, this compound was tested on human cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that this compound exhibits low acute toxicity in mammalian models; however, long-term exposure effects remain to be fully elucidated .
Properties
CAS No. |
919111-83-4 |
---|---|
Molecular Formula |
C20H27N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-dibutyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C20H27N3/c1-3-5-16-23(17-6-4-2)20-14-12-19(13-15-20)22-21-18-10-8-7-9-11-18/h7-15H,3-6,16-17H2,1-2H3 |
InChI Key |
DKWCEYBJLWKTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.